

Eritoran: A Comparative Analysis of its Specificity for TLR4

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Compound of Interest

Compound Name: Eritoran (tetrasodium)

Cat. No.: B12382214

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This guide provides a comprehensive comparison of Eritoran's specificity for Toll-like receptor 4 (TLR4) over other Toll-like receptors (TLRs). Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS) and has been extensively studied as a TLR4 antagonist. Its primary mechanism of action involves competitively binding to the myeloid differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4. This binding prevents the recognition of LPS, a potent activator of TLR4, thereby inhibiting the downstream inflammatory signaling cascade.

While Eritoran is widely cited as a specific TLR4 antagonist, direct quantitative data comparing its inhibitory activity across a broad panel of TLRs is not readily available in published literature. However, substantial indirect and qualitative evidence supports its selectivity. Furthermore, by examining the well-characterized specificity of another TLR4 antagonist, TAK-242, we can establish a benchmark for the expected selectivity profile of a potent and specific TLR4 inhibitor.

Comparative Analysis of TLR Antagonist Specificity

The following table summarizes the available inhibitory activity data for Eritoran against TLR4 and provides a comparative look at the documented specificity of TAK-242, a small-molecule TLR4 inhibitor.

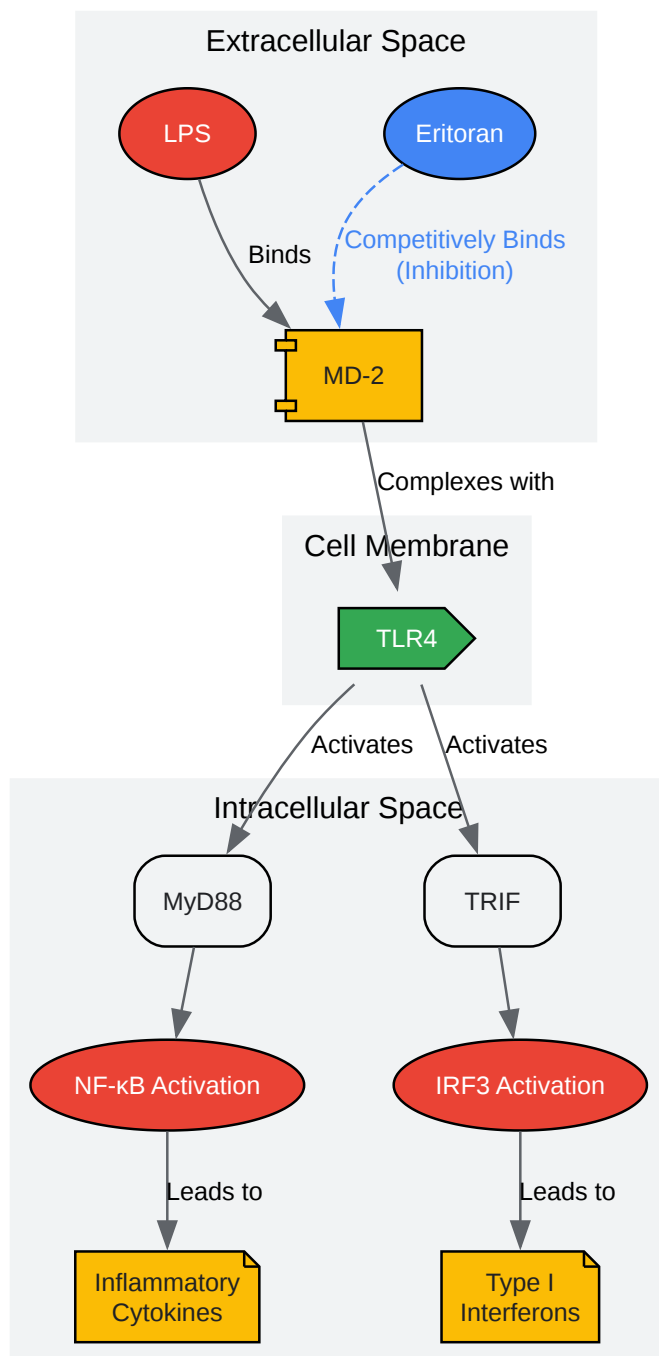
Toll-like Receptor (TLR)	Ligand(s)	Eritoran (E5564) Activity	TAK-242 (Resatorvid) Activity
TLR4	Lipopolysaccharide (LPS)	Potent Antagonist (IC ₅₀ in the low nanomolar range for LPS-induced TNF- α production in human monocytes).	Potent and Selective Inhibitor.
TLR2/1	Triacylated lipopeptides (e.g., Pam3CSK4)	No significant inhibitory activity reported. Indirect evidence suggests specificity as it did not inhibit responses to Gram-positive bacteria (which can signal through TLR2).	Little to no effect on NF- κ B activation.
TLR2/6	Diacylated lipopeptides (e.g., FSL-1)	No significant inhibitory activity reported.	Little to no effect on NF- κ B activation.
TLR3	Double-stranded RNA (dsRNA)	No significant inhibitory activity reported.	Little to no effect on NF- κ B activation.
TLR5	Flagellin	No significant inhibitory activity reported.	Little to no effect on NF- κ B activation.
TLR7	Single-stranded RNA (ssRNA)	No significant inhibitory activity reported.	Little to no effect on NF- κ B activation.
TLR9	Unmethylated CpG DNA	No significant inhibitory activity reported.	Little to no effect on NF- κ B activation.

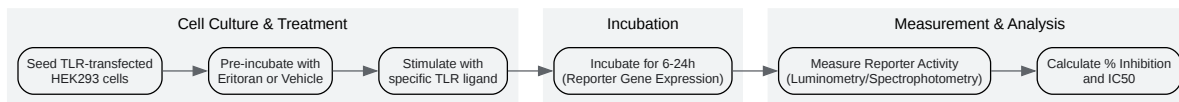
Mechanism of Action and Signaling Pathways

Eritoran's specificity for TLR4 is rooted in its structural similarity to lipid A, the active component of LPS. It competitively binds to the hydrophobic pocket of MD-2, a soluble protein that is essential for LPS recognition by TLR4. This binding event prevents the dimerization of the TLR4/MD-2 complex, which is a critical step in initiating the downstream signaling cascade.

The TLR4 signaling pathway is unique among the TLR family in that it can activate both the MyD88-dependent and TRIF-dependent pathways, leading to the production of a wide range of inflammatory cytokines and type I interferons. By blocking the initial ligand recognition step, Eritoran effectively inhibits both of these downstream pathways.

TLR4 Signaling Pathway and Eritoran's Mechanism of Action





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